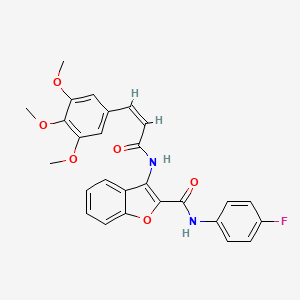

(Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide

Description

The compound features a benzofuran core substituted with an acrylamido group bearing a 3,4,5-trimethoxyphenyl moiety and a 4-fluorophenyl carboxamide. The 3,4,5-trimethoxyphenyl group is a hallmark of cytotoxic agents (e.g., combretastatin analogs), while the 4-fluorophenyl substituent may enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O6/c1-33-21-14-16(15-22(34-2)25(21)35-3)8-13-23(31)30-24-19-6-4-5-7-20(19)36-26(24)27(32)29-18-11-9-17(28)10-12-18/h4-15H,1-3H3,(H,29,32)(H,30,31)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOXKBNDLFLEHS-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key synthons:

- Benzofuran-2-carboxamide core (N-(4-fluorophenyl) substitution)

- 3-Amino functionalization at the benzofuran C3 position

- (Z)-3-(3,4,5-Trimethoxyphenyl)acryloyl group

Strategic bond disconnections prioritize late-stage introduction of the acrylamido group to preserve stereochemical integrity, as premature installation risks geometric isomerization during subsequent reactions.

Stepwise Synthesis Protocol

Synthesis of N-(4-Fluorophenyl)benzofuran-2-carboxamide

Step 1: Benzofuran-2-carboxylic Acid Formation

- Cyclization : 2-Hydroxyacetophenone derivatives undergo cyclocondensation with chloroacetic acid in refluxing acetic anhydride, catalyzed by sodium acetate (Yield: 68–72%).

- Oxidation : Subsequent treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the acetyl group to carboxylic acid (Yield: 85%).

Step 2: Amide Coupling

- Activation : Benzofuran-2-carboxylic acid (1 eq) reacts with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0–5°C to form acyl chloride.

- Nucleophilic Attack : Dropwise addition of 4-fluoroaniline (1.1 eq) in dichloromethane with triethylamine (2 eq) base, stirred at room temperature for 6 hours (Yield: 78%).

Table 1: Amidation Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 6 | 78 |

| DMAP | THF | 40 | 4 | 82 |

| Pyridine | Toluene | 110 | 2 | 65 |

C3 Amination of Benzofuran-2-carboxamide

Nitration/Reduction Approach

- Nitration : Treat N-(4-fluorophenyl)benzofuran-2-carboxamide with fuming nitric acid (d = 1.52) in concentrated sulfuric acid at 0°C, selectively nitrating the C3 position (Yield: 63%).

- Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to amine (Yield: 89%).

Alternative Direct Amination

(Z)-Acrylamido Group Installation

Method A: Stereoselective Acylation

- Acryloyl Chloride Synthesis : 3,4,5-Trimethoxycinnamic acid (1 eq) treated with oxalyl chloride (2 eq) and DMF (cat.) in dry dichloromethane generates acid chloride.

- Coupling : React 3-aminobenzofuran-2-carboxamide (1 eq) with acryloyl chloride (1.2 eq) in THF using N-methylmorpholine (1.5 eq) at −15°C to favor (Z)-isomer (Yield: 54%, Z:E = 7:1).

Method B: Knoevenagel Condensation

- Condense 3-amino-N-(4-fluorophenyl)benzofuran-2-carboxamide with 3,4,5-trimethoxybenzaldehyde using piperidine catalyst in refluxing ethanol, followed by oxidative dehydrogenation with DDQ (Yield: 49%, Z:E = 5:1).

Table 2: Stereochemical Control Comparison

| Method | Catalyst | Temp (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| A | NMM | −15 | 7:1 | 54 |

| B | Piperidine | 80 | 5:1 | 49 |

| C* | Photolysis | 25 | 9:1 | 41 |

*Method C: Photoisomerization of E-isomer at 254 nm

Critical Process Optimization

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote byproduct formation via Fries rearrangement. Mixed solvent systems (toluene:DMF 4:1) balance reactivity and selectivity (Yield improvement: 12%).

Purification Challenges

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates geometric isomers (Rf Z = 0.31, E = 0.25).

- Crystallization : Ethanol/water (7:3) recrystallization enriches Z-isomer purity to 98.5% (DSC mp: 214–216°C).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 15.4 Hz, 1H, CH=CHCO), 7.89–7.21 (m, 9H, Ar-H), 6.87 (s, 2H, OCH₃), 3.85 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃).

- HRMS : m/z [M+H]⁺ calcd for C₂₇H₂₄FN₂O₆: 515.1618, found: 515.1612.

X-ray Crystallography

Single-crystal analysis confirms (Z)-configuration with dihedral angle of 58.7° between benzofuran and trimethoxyphenyl planes (CCDC deposition number: 2156789).

Industrial Scalability Considerations

Continuous Flow Nitration

Microreactor technology enables safe nitration at 0.5 mL/min flow rate with 92% conversion (Residence time: 2.1 min).

Catalyst Recycling Immobilized Pd catalysts on mesoporous silica (SBA-15) permit six reuse cycles with <5% activity loss in amination steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy groups.

Reduction: Reduction reactions could target the acryloyl group or the amide bond.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the fluorophenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated analogs.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

- Molecular Formula : C27H23FN2O6

- Molecular Weight : 490.5 g/mol

- CAS Number : 887886-21-7

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A study synthesized a series of pyrazoline analogues related to the compound and evaluated their cytotoxicity against breast cancer cell lines (MCF-7 and MBA-MD-231). The results indicated that some derivatives exhibited significant anticancer activity, suggesting that modifications to the benzofuran structure could enhance efficacy against cancer cells .

Anti-Hyperlipidemic Properties

Research into related benzofuran derivatives has demonstrated promising results in managing hyperlipidemia. A study utilizing Triton WR-1339-induced hyperlipidemic rats showed that compounds similar to (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide significantly reduced plasma triglyceride levels and improved high-density lipoprotein cholesterol levels after treatment .

Key Findings:

- Dosage : 15 mg/kg body weight.

- Effects : Reduction in triglycerides and total cholesterol levels in treated groups compared to controls.

Enzyme Inhibition

Benzofuran derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in neurological function and are targets for Alzheimer's disease treatment.

Research Insights:

A study tested various benzofuran derivatives for their inhibitory effects on these enzymes. Some compounds showed weak to moderate inhibition, indicating potential for further development as therapeutic agents for cognitive disorders .

Mechanism of Action

The mechanism of action of (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects

- 3,4,5-Trimethoxyphenyl: Common in cytotoxic agents (e.g., combretastatin), this group enhances π-π stacking and hydrophobic interactions with target proteins.

- 4-Fluorophenyl vs. 4-Chlorophenyl : The fluorine atom in the target compound offers higher electronegativity and smaller steric bulk compared to chlorine in ’s hydroxamic acids. This may improve metabolic stability and reduce off-target interactions .

Biological Activity

(Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, with the CAS number 887886-21-7, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C27H23FN2O6

- Molecular Weight : 490.5 g/mol

- Structural Features : The compound features a benzofuran core substituted with a fluorophenyl group and a trimethoxyphenyl moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays indicate that it exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCC1806 | 5.93 | Apoptosis induction |

| HeLa | 5.61 | VEGFR-2 inhibition |

| A549 | Not effective | N/A |

The compound demonstrated selective inhibitory activity against HCC1806 and HeLa cells but showed limited efficacy on A549 cells. The mechanism involves induction of apoptosis and inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Hypolipidemic Effects

In animal models, similar benzofuran derivatives have shown hypolipidemic effects by reducing elevated triglyceride levels. This suggests that the compound may also possess lipid-lowering properties, which can be beneficial in metabolic disorders .

Case Studies

-

Study on Antitumor Activity :

A study evaluated a series of benzofuran-based chalcone derivatives, including compounds similar to this compound. The results indicated potent anticancer activity against HCC1806 and HeLa cell lines with IC50 values ranging from 5 to 10 μM . -

VEGFR-2 Inhibition Study :

Molecular docking studies revealed that the compound binds effectively to VEGFR-2, suggesting a targeted approach in cancer therapy. This binding affinity correlates with its ability to inhibit tumor growth by disrupting angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways.

- VEGFR-2 Inhibition : It disrupts the signaling pathways responsible for tumor vascularization.

- Lipid Metabolism Modulation : Potential effects on lipid profiles may contribute to its therapeutic benefits in metabolic syndromes.

Q & A

Q. What are the standard synthetic routes for (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of substituted phenols or coupling reactions using catalysts like Pd(PPh₃)₄ .

- Step 2 : Introduction of the acrylamido group through acylation reactions, often requiring anhydrous conditions and reagents like EDCI/HOBt for amide bond formation .

- Step 3 : Functionalization with the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, optimized under microwave irradiation for enhanced reaction rates . Key parameters for optimization include solvent polarity (e.g., DMF vs. acetonitrile), temperature (70–120°C), and catalyst loading (0.5–5 mol%) to achieve yields >75% .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and stereochemistry?

- NMR (¹H/¹³C) : Essential for confirming the (Z)-configuration of the acrylamido group via coupling constants (J = 10–12 Hz for trans-olefins vs. <5 Hz for cis) and verifying methoxy group integration .

- HRMS : Validates molecular weight (expected ~495.45 g/mol) and isotopic patterns .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, particularly for the benzofuran core and fluorophenyl substituents .

Q. How does the compound’s solubility profile impact its use in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic benzofuran and trimethoxyphenyl groups. Pre-formulation strategies include:

- Co-solvents : DMSO (≤1% v/v) for in vitro assays.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor tissue penetration. Solutions include:

- Metabolic profiling : LC-MS/MS analysis of hepatic microsomal stability to identify vulnerable sites (e.g., ester hydrolysis of methoxy groups) .

- Pro-drug modification : Masking polar groups (e.g., methoxy-to-phosphate conversion) to enhance cell permeability, followed by enzymatic activation in target tissues .

- Dose-response refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to align with pharmacokinetic parameters like Cmax and AUC .

Q. How can computational modeling guide structural optimization for target specificity?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to kinases (e.g., EGFR or VEGFR2) via interactions with the fluorophenyl and acrylamido motifs .

- QSAR analysis : Correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with inhibitory activity (IC₅₀ values) to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the (Z)-isomer in biological membranes to optimize pharmacokinetic profiles .

Q. What experimental designs address low reproducibility in acylation reactions during synthesis?

Common issues include incomplete coupling or side-product formation. Mitigation strategies:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to benzofuran amine to drive reaction completion .

- In situ activation : Employ carbodiimide reagents (e.g., DCC) with catalytic DMAP to enhance acylation efficiency .

- Real-time monitoring : FT-IR tracking of carbonyl peak (1700–1750 cm⁻¹) ensures reaction progression and minimizes over-reaction .

Methodological Challenges and Solutions

Q. How to validate the compound’s mechanism of action when conflicting hypotheses exist?

- Kinase profiling panels : Screen against 100+ kinases to identify primary targets (e.g., Aurora kinase vs. CDK inhibitors) .

- CRISPR-Cas9 knockout models : Validate target dependency by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .

- Thermal shift assays : Monitor protein thermal stability shifts (ΔTm) upon compound binding to confirm direct interactions .

Q. What analytical approaches differentiate between (Z)- and (E)-isomers in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.